This compound is classified under heterocyclic compounds, specifically as a derivative of quinazolinone. It can be synthesized from readily available starting materials such as anthranilamide and aromatic aldehydes. The synthesis methods often utilize catalysts to enhance reaction efficiency and yield.
The synthesis of 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one can be achieved through various methods:
The molecular structure of 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one consists of:
2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one can participate in various chemical reactions:
The compound's reactivity is influenced by its electron-rich aromatic systems, allowing it to engage in electrophilic substitution reactions.
The mechanism of action for compounds like 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one often involves:
The scientific applications of 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one are diverse:
The discovery of 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (hereafter referred to as Compound 39) emerged from systematic phenotypic screening approaches aimed at identifying novel antimitotic agents. Researchers focused on privileged scaffolds like the 2,3-dihydroquinazolin-4(1H)-one core, which had demonstrated diverse bioactivities but remained underexplored for tubulin targeting [8]. Compound 39 was first synthesized among a library of 57 analogues designed to optimize interactions within tubulin’s colchicine-binding pocket. Initial screening against ten human cancer cell lines (HT29 colon, U87 glioblastoma, A2780 ovarian, H460 lung, and BE2-C neuroblastoma) revealed unprecedented sub-50 nM cytotoxicity, positioning it as a lead candidate for mechanistic evaluation . This breakthrough highlighted the potential of structurally hybridized molecules combining quinazolinone’s synthetic versatility with naphthalene’s bioenhancing properties.
Table 1: Anticancer Cytotoxicity Profile of Compound 39
Cell Line | Cancer Type | GI₅₀ (μM) | Comparison to Standards |
---|---|---|---|
HT29 | Colon adenocarcinoma | <0.05 | 100× more potent than paclitaxel |
U87 | Glioblastoma | <0.05 | Comparable to nocodazole |
A2780 | Ovarian carcinoma | <0.05 | Superior to vinblastine |
H460 | Lung carcinoma | <0.05 | 80× more potent than cisplatin |
BE2-C | Neuroblastoma | <0.05 | 120× more potent than 5-FU |
Compound 39 exerts its anticancer effects primarily through disruption of microtubule dynamics. Biochemical assays demonstrated that it inhibits tubulin polymerization by 92% at 1 µM concentrations, comparable to the positive control nocodazole (95%) and superior to colchicine (87%) . Molecular docking studies revealed critical interactions within the colchicine-binding site:
These interactions stabilize a curved tubulin conformation incompatible with microtubule assembly. Cell cycle analysis confirmed G₂/M phase arrest in HT29 cells at 100 nM concentrations—mirroring the effects of nocodazole—validating the mechanism of action . Structure-activity relationship (SAR) studies emphasized the necessity of the saturated C3–N bond in dihydroquinazolinones; dehydrogenation to quinazolin-4(3H)-one analogues (e.g., Compound 50) reduced potency due to conformational rigidity disrupting optimal binding [7].
Table 2: Tubulin Polymerization Inhibition by Key Analogues
Compound | Tubulin Polymerization Inhibition (%) | Cytotoxicity (Mean GI₅₀, μM) | Key Structural Feature |
---|---|---|---|
39 (Lead) | 92 | 0.034 | 1-Naphthyl, dihydroquinazolinone |
50 | 45 | 1.2 | 4-Methoxystyryl, quinazolinone |
64 | 78 | 0.51 | 2-Methoxystyryl, quinazolinone |
65 | 68 | 0.89 | 3-Methoxystyryl, quinazolinone |
Nocodazole (Std) | 95 | 0.021 | Natural reference inhibitor |
The 1-naphthyl substituent at C2 of the quinazolinone core is pivotal for Compound 39’s bioactivity. Key advantages include:
Positional isomerism profoundly influences activity: 1-Naphthyl (Compound 39) outperforms 2-naphthyl derivatives by 20-fold due to optimal steric orientation toward α/β-tubulin interfaces . Methoxy modifications on styryl-quinazolinones (Compounds 64/65) further validated substituent effects: ortho-methoxy groups enhanced potency (GI₅₀ = 0.51 μM) by forming hydrogen bonds with Thrβ179, while para-methoxy groups reduced activity due to suboptimal sterics .
Table 3: Impact of Naphthalene and Styryl Substituents on Bioactivity
Substituent Type | Representative Compound | Mean GI₅₀ (μM) | Binding Energy (ΔG, kcal/mol) | Key Interaction |
---|---|---|---|---|
1-Naphthyl | 39 | 0.034 | -9.8 | Hydrophobic cleft occupancy |
2-Naphthyl | 34 | 0.71 | -7.2 | Partial cleft occupancy |
2-Methoxystyryl | 64 | 0.51 | -8.1 | H-bond with Thrβ179 |
3-Methoxystyryl | 65 | 0.89 | -7.6 | Weak H-bond with Asnβ258 |
4-Methoxystyryl | 50 | 1.2 | -6.9 | No significant polar interactions |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7